ethyl N-[(2-oxoindol-3-yl)amino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “ethyl N-[(2-oxoindol-3-yl)amino]carbamate” is known as enzastaurin. Enzastaurin is a synthetic small molecule that functions as a protein kinase C beta inhibitor. It has been studied for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit signaling pathways involved in cancer cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enzastaurin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of enzastaurin follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Enzastaurin undergoes various chemical reactions, including:
Oxidation: Enzastaurin can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Enzastaurin can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
Chemistry: Used as a tool compound to study protein kinase C beta signaling pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Explored as a therapeutic agent for the treatment of cancers, including glioblastoma, lymphoma, and colorectal cancer.
Industry: Utilized in the development of targeted therapies and as a reference compound in drug discovery research.
Mechanism of Action
Enzastaurin exerts its effects by inhibiting protein kinase C beta, a key enzyme involved in cell signaling pathways that regulate cell growth, differentiation, and survival. By blocking this enzyme, enzastaurin disrupts the signaling cascade, leading to reduced cancer cell proliferation and increased apoptosis. The molecular targets include various downstream effectors such as Akt, glycogen synthase kinase-3 beta, and the mammalian target of rapamycin.
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another kinase inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor with applications in oncology.
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia.
Uniqueness
Enzastaurin is unique in its selective inhibition of protein kinase C beta, which distinguishes it from other kinase inhibitors that target multiple kinases. This selectivity potentially reduces off-target effects and improves therapeutic efficacy. Additionally, enzastaurin’s ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors.
Properties
IUPAC Name |
ethyl N-[(2-oxoindol-3-yl)amino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)14-13-9-7-5-3-4-6-8(7)12-10(9)15/h3-6H,2H2,1H3,(H,14,16)(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRPFQRRTLFJFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=C2C=CC=CC2=NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NNC1=C2C=CC=CC2=NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.